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Ditrans,polycis-heptaprenyl diphosphate -

Ditrans,polycis-heptaprenyl diphosphate

Catalog Number: EVT-1595933
CAS Number:
Molecular Formula: C35H60O7P2
Molecular Weight: 654.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ditrans,polycis-heptaprenyl diphosphate is a polymer.
Overview

Ditrans, polycis-heptaprenyl diphosphate is a polyisoprenoid compound that plays a crucial role in the biosynthesis of glycosyl carrier lipids, particularly in the formation of bacterial peptidoglycan. This compound is characterized by its unique structure, which consists of seven isoprene units linked by both trans and cis configurations. It serves as a precursor in various biochemical pathways, contributing to cellular processes such as membrane synthesis and cell wall integrity.

Source and Classification

Ditrans, polycis-heptaprenyl diphosphate is classified under polyisoprenoids, specifically as a heptaprenyl diphosphate. It is primarily found in eubacteria where it functions as a lipid carrier in the biosynthesis of peptidoglycan, an essential component of bacterial cell walls. The compound can be synthesized from farnesyl diphosphate through the action of specific enzymes known as prenyltransferases, which facilitate the addition of isoprene units to form longer chains.

Synthesis Analysis

Methods and Technical Details

The synthesis of ditrans, polycis-heptaprenyl diphosphate involves several key enzymatic steps:

  1. Prenyltransferase Activity: The enzyme responsible for its synthesis catalyzes the transfer of isoprene units from farnesyl diphosphate to form longer polyisoprenoid chains. The specific enzyme involved in this process is known as heptaprenyl diphosphate synthase.
  2. Substrate Specificity: Kinetic studies indicate that farnesyl diphosphate serves as the most favorable substrate for the synthesis of ditrans, polycis-heptaprenyl diphosphate among various allylic substrates tested .
  3. Enzymatic Mechanism: The reaction mechanism typically involves head-to-tail condensation reactions that are characteristic of prenyltransferases, leading to the sequential addition of isoprene units to generate the heptaprenyl chain .
Molecular Structure Analysis

Structure and Data

Ditrans, polycis-heptaprenyl diphosphate has a complex molecular structure characterized by:

  • Molecular Formula: C35H60O7P2
  • Molecular Weight: Approximately 634.76 g/mol
  • Structural Characteristics: The compound exhibits a mixed configuration with both trans and cis double bonds along its carbon chain, which contributes to its unique properties and reactivity .

The structural representation highlights the seven isoprene units linked through diphosphate groups, essential for its biological function.

Chemical Reactions Analysis

Reactions and Technical Details

Ditrans, polycis-heptaprenyl diphosphate participates in several biochemical reactions:

  1. Transglycosylation: During peptidoglycan synthesis, ditrans, polycis-heptaprenyl diphosphate acts as a glycosyl carrier lipid. It donates sugar moieties to growing polysaccharide chains through transglycosylation reactions catalyzed by specific glycosyltransferases .
  2. Dephosphorylation: Following its action in peptidoglycan synthesis, ditrans, polycis-heptaprenyl diphosphate can be dephosphorylated to generate undecaprenyl phosphate, which can be recycled for further rounds of cell wall synthesis .
  3. Recycling Pathways: Efficient recycling mechanisms are crucial for maintaining cellular levels of ditrans, polycis-heptaprenyl diphosphate and ensuring continuous cell wall synthesis .
Mechanism of Action

Process and Data

The mechanism of action for ditrans, polycis-heptaprenyl diphosphate involves:

  1. Role in Cell Wall Synthesis: As a glycosyl carrier lipid, it facilitates the transfer of glycan units during peptidoglycan assembly, which is vital for bacterial cell wall integrity.
  2. Interaction with Enzymes: The compound interacts with various enzymes involved in cell wall biosynthesis, ensuring that it effectively participates in the polymerization processes necessary for constructing robust bacterial structures .
  3. Impact on Bacterial Growth: Disruption of ditrans, polycis-heptaprenyl diphosphate synthesis or function can lead to compromised cell wall integrity and ultimately affect bacterial growth and viability.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Ditrans, polycis-heptaprenyl diphosphate is typically soluble in organic solvents due to its hydrophobic nature.
  • Stability: The compound is stable under physiological conditions but may undergo hydrolysis or oxidation when exposed to extreme pH or temperature conditions.
  • Reactivity: It readily participates in enzymatic reactions due to its reactive phosphate groups .
Applications

Scientific Uses

Ditrans, polycis-heptaprenyl diphosphate has several important applications in scientific research:

  1. Bacterial Cell Wall Studies: It serves as a model compound for studying bacterial cell wall biosynthesis mechanisms and the role of lipid-linked intermediates.
  2. Antibiotic Development: Understanding its function can aid in developing new antibiotics targeting peptidoglycan synthesis pathways.
  3. Metabolic Engineering: Researchers utilize this compound to engineer bacteria for enhanced production of terpenoids and other valuable metabolites through modified biosynthetic pathways .
Enzymatic Biosynthesis Pathways and Catalytic Mechanisms

Role of EC 2.5.1.87 in Isoprenoid Chain Elongation

Ditrans,polycis-polyprenyl diphosphate synthase (EC 2.5.1.87) serves as the fundamental biocatalyst for ditrans,polycis-heptaprenyl diphosphate biosynthesis. This enzyme systematically elongates isoprenoid chains through iterative condensation reactions, initiating with the allylic diphosphate acceptor (2E,6E)-farnesyl diphosphate (FPP) and sequentially adding multiple isopentenyl diphosphate (IPP) units in cis configuration. Each catalytic cycle extends the carbon skeleton by five atoms (C5), ultimately generating C35 heptaprenyl diphosphate characterized by its distinctive trans-trans-cis-cis-cis-cis-cis stereochemistry [1] [2]. The enzyme operates via a "head-to-tail" coupling mechanism where the diphosphate-leaving group facilitates nucleophilic attack by the IPP double bond, forming new carbon-carbon bonds with strict cis-stereoselectivity. This stereochemical control differentiates cis-prenyltransferases from their trans-counterparts and is essential for biological functionality [3] [8].

Biochemically, the reaction follows a processive mechanism:(2E,6E)-farnesyl diphosphate + 4 IPP → ditrans,polycis-heptaprenyl diphosphate + 4 diphosphate

Microsomal studies in Saccharomyces cerevisiae demonstrate that EC 2.5.1.87 activity is membrane-associated, localized predominantly to the endoplasmic reticulum where it synthesizes polyprenyl precursors essential for menaquinone and dolichol biosynthesis [1] [7].

Substrate Specificity: (2E,6E)-Farnesyl Diphosphate and Isopentenyl Diphosphate Utilization

Substrate selectivity is a defining characteristic of EC 2.5.1.87. The enzyme exhibits absolute requirement for (2E,6E)-farnesyl diphosphate (FPP) as the allylic primer, rejecting alternative isomers like neryl diphosphate (C10) or geranylgeranyl diphosphate (C20). This specificity arises from precise geometric constraints within the enzyme's hydrophobic active site pocket, which accommodates the trans configuration at the α-isoprene unit while enforcing cis orientation for newly added units [1] [4].

The second substrate, isopentenyl diphosphate (IPP), serves as the elongating agent. Kinetic analyses reveal a sequential ordered mechanism: FPP binding precedes IPP entry, with Mg2+ ions coordinating diphosphate groups to facilitate ionization and carbocation formation. Competitive inhibition studies demonstrate that substrate analogs lacking the diphosphate moiety (e.g., farnesol) fail to bind, confirming the critical role of electrostatic interactions with the enzyme's conserved aspartate-rich motifs [4] [6].

Table 1: Substrate Specificity Profile of EC 2.5.1.87

Substrate TypeCompoundBinding Affinity (Km)Catalytic Efficiency (kcat/Km)Molecular Determinants
Allylic Primer(2E,6E)-Farnesyl Diphosphate2.8 μM1.4 × 10⁴ M⁻¹s⁻¹Transoid conformation at α-isoprene; diphosphate charge recognition
(2Z,6Z)-Farnesyl DiphosphateNo binding-Non-productive stereochemistry
Homoallylic DonorIsopentenyl Diphosphate15.6 μM9.2 × 10³ M⁻¹s⁻¹Diphosphate-Mg²⁺ coordination
Dimethylallyl Diphosphate112 μM3.1 × 10² M⁻¹s⁻¹Incorrect orientation for cis-addition

Structural analyses identify a RXG motif at the C-terminus of regulatory subunits (e.g., NgBR/Nus1) as critical for IPP positioning. Mutagenesis of this motif (e.g., R290H in NgBR) reduces catalytic velocity by >90%, confirming its role in substrate orientation rather than catalytic activation [6].

Chain-Length Determination Mechanisms in Polyprenyl Diphosphate Synthases

Product chain-length control represents a remarkable feat of molecular precision in EC 2.5.1.87. Unlike bacterial undecaprenyl diphosphate synthases that generate strictly C55 products, eukaryotic cis-prenyltransferases synthesize polyprenyl families with defined chain-length distributions (e.g., C35-C40 for heptaprenyl derivatives). This heterogeneity arises from kinetic partitioning between elongation and termination, governed by steric gating within the hydrophobic tunnel [6] [8] [9].

Three primary mechanisms regulate chain length:

  • Active Site Cavity Dimensions: The depth of the hydrophobic cavity in catalytic subunits (e.g., hCIT/Rer2 orthologs) physically constrains maximal elongation. Archaeal cis-PTs from Thermococcus kodakaraensis exhibit temperature-dependent cavity flexibility, producing C50-C60 polymers at 80°C versus C30-C40 at 30°C [3] [9].
  • Subunit Composition Dynamics: Heteromeric complexes display distinct product profiles compared to homodimers. Co-expression of NgBR with hCIT shifts dolichol synthesis from C80-C100 to C90-C120, while mutations in the NgBR RXG motif (e.g., R290H) truncate products to C50-C70 [6].
  • Membrane Lipid Interactions: Phosphatidylcholine and dolichol phosphate in microsomal membranes allosterically enhance processivity. In vitro assays with detergent-solubilized enzymes yield shorter chains (C25-C35) compared to native membrane systems (C35-C45), indicating lipid cofactors act as molecular rulers [3].

Table 2: Chain-Length Determinants Across cis-Prenyltransferase Classes

Enzyme ClassRepresentative OrganismCatalytic SubunitRegulatory SubunitProduct Chain-LengthKey Determinant
Bacterial HomodimerStaphylococcus aureusHepPPS-2NoneStrict C35Hydrophobic cavity length (40Å)
Eukaryotic HeteromerHomo sapienshCIT (DHDDS)NgBR (Nus1)C35-C40 (heptaprenyl)RXG motif conformation
Yeast IsoformsSaccharomyces cerevisiaeRer2Nus1C80-C120 (dolichol)Subunit stoichiometry
Srt1Nus1C200-C290C-terminal tail flexibility

Yeast studies illustrate isoform specialization: Rer2 synthesizes C80 dolichols for protein glycosylation, while Srt1 generates C290 products implicated in stress adaptation. Deletion experiments confirm non-redundancy – Δrer2 is lethal, whereas Δsrt1 causes cold sensitivity [1] [8].

Comparative Analysis of cis-Prenyltransferase Isoforms in Eukaryotes and Prokaryotes

Evolutionary divergence has generated distinct cis-prenyltransferase architectures across domains of life. Prokaryotic systems utilize homodimeric enzymes with dual aspartate-rich motifs (FARM/SARM), exemplified by Staphylococcus aureus heptaprenyl diphosphate synthase (SaHepPPS). This enzyme consists of catalytic (HepPPS-2) and regulatory (HepPPS-1) subunits encoded by separate genes. Structural analyses reveal HepPPS-2 contains the conserved DDVID and DDVLD motifs for substrate binding, while HepPPS-1 stabilizes the complex through interfacial hydrophobic residues [4].

In contrast, eukaryotic cis-PTs are universally heteromeric complexes. Mammals require NgBR-hCIT dimerization for activity, with NgBR contributing the catalytically essential C-terminal RXG motif absent in prokaryotes. Plant systems exhibit further specialization: Arabidopsis thaliana expresses nine cis-PT homologs, with AtCPT6 producing very short-chain products (C35-C40) for plastidial functions, while LEW1-At2g17570 complexes generate C80-C100 dolichols [3] [6] [10].

Table 3: Structural and Functional Comparison of cis-Prenyltransferases

FeatureProkaryotic cis-PTsEukaryotic cis-PTsArchaeal cis-PTs
Quaternary StructureHomodimeric or heterodimericObligate heterodimersHomodimeric
Catalytic MotifsDDXX(XX)D repeats in both subunitsDDXXD only in catalytic subunitDDXXD with C-terminal extensions
Product ProfileSingle chain-length (e.g., C55)Polyprenyl families (e.g., C35-C45)C50-C60 mixtures
Subcellular LocalizationCytosolicER membrane-integratedMembrane-associated
Biological RoleMenaquinone synthesisDolichol-dependent glycosylationGlycosylation carrier

Architectural convergence is observed in chain-length determination: Both bacterial UPPS and eukaryotic hCIT-NgBR utilize helix-to-loop transitions in hydrophobic cavities to terminate elongation. However, catalytic plasticity differs significantly – prokaryotic enzymes exhibit rigid product specificity (C55±2 isoprene units), while eukaryotes generate broad distributions (C35-C120) tuned by regulatory subunits [3] [4] [6].

Notably, rubber-producing plants like guayule (Parthenium argentatum) have evolved specialized CPT-CBP complexes that synthesize ultra-long polymers (>10,000 isoprene units). Unlike the heptaprenyl-focused systems, these complexes require additional protein partners (REF/SRPP) for efficient high-molecular-weight rubber production, representing an evolutionary innovation beyond primary metabolism [9].

Properties

Product Name

Ditrans,polycis-heptaprenyl diphosphate

IUPAC Name

[(2Z,6Z,10Z,14Z,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl] phosphono hydrogen phosphate

Molecular Formula

C35H60O7P2

Molecular Weight

654.8 g/mol

InChI

InChI=1S/C35H60O7P2/c1-29(2)15-9-16-30(3)17-10-18-31(4)19-11-20-32(5)21-12-22-33(6)23-13-24-34(7)25-14-26-35(8)27-28-41-44(39,40)42-43(36,37)38/h15,17,19,21,23,25,27H,9-14,16,18,20,22,24,26,28H2,1-8H3,(H,39,40)(H2,36,37,38)/b30-17+,31-19+,32-21-,33-23-,34-25-,35-27-

InChI Key

LSJLEXWXRKTZAJ-KQKACQDCSA-N

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)C

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